N-(2-Methylphenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide
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Overview
Description
N-(2-Methylphenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylphenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials often include 2-methylphenylamine and 4-methylphenylhydrazine, which undergo condensation reactions to form the pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazine core. Subsequent reactions with acetic anhydride and thiolating agents yield the final product. The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylphenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(2-Methylphenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of new materials with unique properties.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can be used in assays to investigate its binding affinity and specificity.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects.
Industry
In the industrial sector, this compound can be utilized in the development of new materials, coatings, and catalysts. Its unique chemical structure allows for versatile applications in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-Methylphenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-Methylphenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide include other pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazine derivatives with different substituents. Examples include:
- N-(2-Methylphenyl)-2-{[9-(4-chlorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide
- N-(2-Methylphenyl)-2-{[9-(4-fluorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methyl and sulfanyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H20N6OS |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-(2-methylphenyl)-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H20N6OS/c1-15-7-9-17(10-8-15)19-13-20-22-25-26-23(28(22)11-12-29(20)27-19)31-14-21(30)24-18-6-4-3-5-16(18)2/h3-13H,14H2,1-2H3,(H,24,30) |
InChI Key |
YZAQWXOXYKLUJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=CC=C5C)C3=C2 |
Origin of Product |
United States |
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